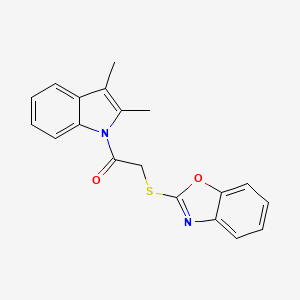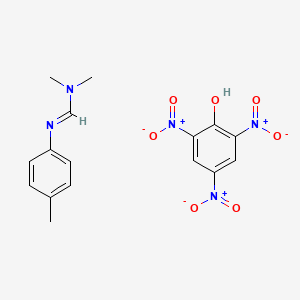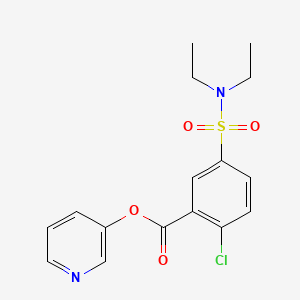
2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-ethanone is a useful research compound. Its molecular formula is C19H16N2O2S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole is 336.09324893 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Diversity
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to the mentioned benzoxazole, has been utilized in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process has been critical in synthesizing derivatives such as pyrazolines, pyridines, and benzodiazepines, which are significant for their biological and chemical properties (Roman, 2013).
Antimicrobial Applications
Benzothiazole derivatives, including the mentioned benzoxazole, have shown potent antitubercular activity. Compounds like 2-mercaptobenzothiazoles have been identified as bactericidal against Mycobacterium tuberculosis, indicating their potential as novel antitubercular agents (Mir et al., 2014).
Antioxidant and Antibacterial Properties
Indole derivatives bearing benzothiazole and benzoxazole moieties, closely related to the compound , have been synthesized and tested for their antioxidant, antibacterial, and fungicidal activities. These compounds, particularly indole-imidazole derivatives, have shown excellent cytoprotective effects against oxidative hemolysis and high antibacterial activity (Jasiewicz et al., 2023).
Photoreactive Properties
Benzoxazole derivatives have been investigated for their photooxidation properties. Studies involving compounds like 2-(4-thiazolyl)-1H-benzimidazole, a benzoxazole derivative, reveal insights into photolysis products and reaction mechanisms, which are crucial in understanding the photoreactive nature of similar compounds (Mahran et al., 1983).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds, including benzoxazole derivatives, offer significant inhibition efficiencies, providing a potential application in corrosion protection technologies (Hu et al., 2016).
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. Indole derivatives are known to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dimethylindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-13(2)21(16-9-5-3-7-14(12)16)18(22)11-24-19-20-15-8-4-6-10-17(15)23-19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCXBBJSWBFVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)
![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)
![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)
![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)
![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)
![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)

![(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5506000.png)
![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)
![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)
![3-Ethylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

